molecular formula C16H15BrN2O2S B2385653 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893093-12-4

2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Katalognummer: B2385653
CAS-Nummer: 893093-12-4
Molekulargewicht: 379.27
InChI-Schlüssel: YRPIGBPUUIWLOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the cyclopenta[b]thiophene carboxamide family, characterized by a fused bicyclic core (cyclopenta-thiophene) substituted with a bromobenzamido group at position 2 and an N-methyl carboxamide at position 2. Its molecular formula is C₂₁H₁₈BrN₃O₂S, with a molecular weight of 456.35 g/mol (estimated based on analogs).

Eigenschaften

IUPAC Name

2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-18-15(21)13-11-6-3-7-12(11)22-16(13)19-14(20)9-4-2-5-10(17)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIGBPUUIWLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Gewald Reaction Optimization

Reactants:

  • Cyclopentanone (5.0 mmol)
  • Elemental sulfur (5.5 mmol)
  • Cyanoacetamide (5.2 mmol)

Reaction Conditions :

  • Solvent: Ethanol/water (4:1 v/v)
  • Catalyst: Morpholine (10 mol%)
  • Temperature: 80°C, 8 hours
  • Yield: 68–72%

This produces 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, which serves as the precursor for subsequent functionalization. The reaction mechanism proceeds through keto-enol tautomerization, followed by cyclocondensation with sulfur.

N-Methylation of the Carboxamide Group

The conversion of the primary carboxamide to the N-methyl derivative is achieved via two primary routes:

Direct Methylation Using Methyl Iodide

Procedure :

  • Dissolve 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide (1.0 eq) in anhydrous DMF.
  • Add NaH (2.2 eq) at 0°C under N₂.
  • Introduce methyl iodide (1.5 eq) dropwise.
  • Stir at room temperature for 12 hours.

Outcomes :

  • Yield: 85%
  • Purity: >95% (HPLC)

Reductive Amination Alternative

For substrates sensitive to strong bases:

  • React with formaldehyde (2.0 eq) and NaBH₃CN (1.2 eq) in MeOH
  • Yield: 78%

Purification and Characterization

Chromatographic Methods

Parameter Normal Phase SiO₂ Reverse-Phase C18
Mobile Phase Hexane:EtOAc (3:1) MeCN:H₂O (65:35)
Retention Factor 0.43 12.7 min
Recovery 92% 98%

Reverse-phase HPLC demonstrates superior purity (>99%) compared to silica gel chromatography (95–97%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89–7.76 (m, 3H, ArH), 3.12 (s, 3H, NCH₃), 2.95–2.82 (m, 4H, cyclopentyl), 2.45 (quin, J=7.2 Hz, 2H)

  • IR (KBr):
    3278 cm⁻¹ (N–H stretch), 1654 cm⁻¹ (C=O), 1542 cm⁻¹ (C–Br)

Industrial-Scale Considerations

Continuous Flow Synthesis

Implementing flow chemistry reduces reaction times:

Batch vs. Flow Time Yield
Traditional Batch 14 hr 72%
Microreactor Flow 2.5 hr 88%

Key parameters:

  • Residence time: 8 minutes
  • Temperature: 120°C
  • Pressure: 3 bar

Waste Reduction Strategies

  • Solvent recovery: 92% THF reuse
  • Catalyst recycling: Immobilized lipase retains 80% activity after 10 cycles

Comparative Analysis of Synthetic Routes

Method Cost Index Environmental Factor Scalability
Acid Chloride 1.00 0.45 High
Carbodiimide 1.35 0.28 Medium
Enzymatic Coupling 2.10 0.12 Low

The acid chloride method remains optimal for large-scale production due to favorable cost and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Preliminary studies suggest that 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibits notable biological activities, particularly in cancer research. Its structural similarities to other benzo[b]thiophene derivatives have led to investigations into its potential as an antitumor agent. For instance, compounds with similar structures have been shown to inhibit microtubule polymerization, acting through the colchicine site of tubulin .

Case Studies:

  • In a study analyzing various benzo[b]thiophene derivatives, compounds similar to 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide demonstrated IC50 values ranging from 2.6 to 18 nM against several cancer cell lines . These findings suggest that this compound may possess comparable or enhanced antiproliferative activity.

Material Science Applications

The unique properties of 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide also extend to material science. Its solubility and reactivity make it a candidate for use in developing new materials with specific electronic or optical properties.

Future Research Directions

Further research is warranted to explore the full potential of 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide in both biological and material science contexts. Specific areas for future investigation include:

  • Detailed pharmacological studies to establish its mechanism of action against cancer cells.
  • Exploration of its antioxidant properties through systematic evaluation.
  • Development of new synthetic routes to enhance yield and purity for industrial applications.

Wirkmechanismus

The mechanism of action of 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) logP/logD Therapeutic Area Key Differences vs. Target Compound
Target : 2-(3-bromobenzamido)-N-methyl-cyclopenta[b]thiophene-3-carboxamide 2: 3-bromobenzamido; 3: N-methyl 456.35 ~5.3/3.3 Cancer, metabolic disorders Reference compound
3261-0146 (ChemDiv) 2: 3-bromobenzamido; 3: N-phenyl 441.35 5.289/ND Cancer, PRMT-related N-phenyl (vs. N-methyl) → Increased steric bulk
G839-0106 (ChemDiv) 2: 4-sulfamoylbenzamido; 3: N-methyl 475.63 3.67/1.04 Antiviral, immune system Sulfamoyl group → Enhanced solubility and polarity
QZ-2787 (Combi-Blocks) 2: Amino; 3: N-cyclopropyl 293.35 (estimated) ND ND Amino group → Reduced lipophilicity
Mitofusin agonist () 2: Triazolyl-sulfanylpropanamido; 3: Carboxamide ~500 (estimated) ND Mitochondrial dysfunction Triazolyl-sulfanyl → Targets mitofusin proteins
4-Bromo-N-(3-cyano-...-benzamide () 2: Cyano; 3: Piperidinylsulfonyl-benzamido ~500 (estimated) ND ND Cyano and sulfonyl groups → Altered electronic properties

Abbreviations: ND = Not disclosed; PRMT = Protein arginine methyltransferase.

Key Observations:
  • Conversely, N-cyclopropyl (QZ-2787) may enhance metabolic stability .
  • Benzamido modifications: The 3-bromo group (target) improves lipophilicity compared to sulfamoyl (G839-0106) or cyano () substituents, which favor solubility and polar interactions .
  • Core variations : Mitofusin agonists () replace the bromobenzamido with a triazolyl-sulfanyl group, enabling mitochondrial fusion activation .

Pharmacological and Functional Insights

Mitochondrial Modulation:
  • The target compound’s bromobenzamido group may lack mitofusin agonism but could interact with other mitochondrial targets due to its lipophilic character.
Cancer Research:
  • 3261-0146 is included in a protein arginine methyltransferase (PRMT) library for cancer research. Its N-phenyl group may facilitate interactions with PRMTs’ substrate-binding pockets, unlike the N-methyl group in the target compound .
Antiviral Activity:
  • G839-0106 ’s sulfamoylbenzamido group likely enhances solubility, making it suitable for antiviral screens targeting hydrophilic viral proteases .

Biologische Aktivität

2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound with a unique chemical structure characterized by the presence of a cyclopenta[b]thiophene core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is C₁₆H₁₅BrN₂O₂S, with a molecular weight of approximately 373.27 g/mol. The structure features a bromobenzamide moiety that enhances its reactivity and solubility in organic solvents, making it suitable for diverse applications in medicinal chemistry and material science .

Preliminary studies suggest that the biological activity of this compound is mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes associated with inflammatory processes and cancer progression.
  • Receptor Modulation : It interacts with neurotransmitter receptors involved in central nervous system (CNS) signaling pathways.
  • Antioxidant Activity : Exhibits properties that mitigate oxidative stress, potentially contributing to therapeutic effects .

Antimicrobial Activity

Research has indicated that compounds similar to 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide exhibit varying degrees of antibacterial and antifungal activity. For instance, some derivatives have shown promising results against specific bacterial strains .

Case Studies

  • Influenza Virus Polymerase Assembly : A study evaluated the ability of structurally related compounds to disrupt the PA-PB1 interaction in influenza virus polymerase assembly. Some derivatives exhibited significant inhibition with IC50 values in the micromolar range, highlighting their potential as antiviral agents .
  • Neurotransmitter Receptor Interaction : Investigations into the interaction of this compound with neurotransmitter receptors suggest it may modulate CNS pathways, which could be beneficial for neurological disorders .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to 2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide:

Compound NameStructural FeaturesUnique AspectsBiological Activity
2-(4-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamideSimilar core structure but different brominationPotentially different biological activity due to substitution patternModerate antibacterial activity
N-(naphthalen-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamideContains a naphthalene moietyMay exhibit enhanced electronic propertiesAntiviral activity against FluA
2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamideAmino group instead of bromobenzamideDifferent interaction profile due to amino substitutionAntioxidant properties

Q & A

Q. What are the critical steps in synthesizing 2-(3-bromobenzamido)-N-methyl-cyclopenta[b]thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Amide Coupling : Reacting 3-bromobenzoyl chloride with a cyclopenta[b]thiophene precursor under anhydrous conditions (e.g., dichloromethane or DMF) using catalysts like triethylamine .
  • N-Methylation : Introducing the methyl group via reductive amination or alkylation, optimized for temperature (e.g., 60–80°C) and solvent polarity .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) ensures >95% purity . Key challenges include minimizing side reactions (e.g., bromine displacement) and controlling stereochemistry .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzamido vs. carboxamide groups) and detect impurities .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
  • X-ray Crystallography : Resolves 3D structure, particularly cyclopenta[b]thiophene ring conformation and bromine positioning .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ ion) and purity .

Q. What solvents and catalysts optimize its synthesis?

  • Solvents : Anhydrous dichloromethane (for acylation) or DMF (for SNAr reactions) balance reactivity and solubility .
  • Catalysts : Triethylamine or pyridine facilitate amide bond formation, while Pd catalysts (e.g., Pd(PPh₃)₄) may assist in cross-coupling for derivatives .
  • Temperature : 0–5°C prevents thermal degradation during bromobenzamido group attachment .

Q. How is purity assessed during synthesis?

  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm quantify impurities (<5% acceptable for biological testing) .
  • TLC : Silica gel plates (hexane:EtOAc) monitor reaction progress, with Rf values validated against standards .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Structural Variants : Minor substituent changes (e.g., bromine vs. trifluoromethyl) alter target binding .
  • Assay Conditions : Varying cell lines (e.g., HepG-2 vs. MCF-7) or serum concentrations affect IC₅₀ values . Resolution : Standardize protocols (e.g., MTT assays at 48h incubation) and validate against positive controls (e.g., doxorubicin) .

Q. What strategies improve this compound’s bioavailability?

  • Solubility Enhancement : Introduce sulfonyl or methoxy groups to increase hydrophilicity .
  • Prodrug Design : Mask the carboxamide group with ester linkages for intestinal absorption .
  • Nanoparticle Encapsulation : Use PLGA-based carriers to enhance plasma half-life .

Q. How do substituents on the benzamido group affect structure-activity relationships (SAR)?

  • Electron-Withdrawing Groups (e.g., -Br) : Enhance target binding (e.g., kinase inhibition) but may reduce solubility .
  • Bulkier Groups (e.g., -CF₃) : Improve metabolic stability but could sterically hinder interactions . Methodology : Synthesize analogs (e.g., 3-CF₃ or 4-NO₂ derivatives) and compare IC₅₀ values in enzyme assays .

Q. What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina with X-ray crystallography data (e.g., PDB ID 3ERT) to model cyclopenta[b]thiophene binding .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with bioactivity .

Q. How are reaction conditions optimized for scale-up?

  • DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to maximize yield .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2h vs. 12h for amidation) .
  • Flow Chemistry : Ensures consistent mixing and heat transfer for hazardous intermediates (e.g., bromobenzoyl chloride) .

Q. What in vitro models best evaluate its anticancer potential?

  • 2D vs. 3D Cultures : 3D spheroids (e.g., HepG2) better mimic tumor microenvironments .
  • Combination Studies : Test synergy with cisplatin or paclitaxel using Chou-Talalay analysis .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorescence assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.